1-[(1-bromo-2-naphthyl)oxy]-3-(1H-imidazol-1-yl)-2-propanol
Overview
Description
1-[(1-bromo-2-naphthyl)oxy]-3-(1H-imidazol-1-yl)-2-propanol, commonly known as BIP, is a chemical compound that has been widely used in scientific research. It belongs to the class of beta-adrenergic receptor agonists, which are compounds that activate the beta-adrenergic receptors in the body. BIP has been shown to have various biochemical and physiological effects, and its mechanism of action has been extensively studied.
Mechanism of Action
BIP activates the beta-adrenergic receptors by binding to the receptor's ligand-binding site. This binding leads to a conformational change in the receptor, which activates the receptor's intracellular signaling pathway. BIP has been shown to have a higher affinity for the beta2-adrenergic receptor compared to the beta1-adrenergic receptor.
Biochemical and Physiological Effects:
BIP has been shown to have various biochemical and physiological effects. It has been shown to increase cAMP levels in cells, leading to the activation of downstream signaling pathways such as the cAMP/PKA pathway. BIP has also been shown to increase glucose uptake in skeletal muscle cells, leading to increased insulin sensitivity. In addition, BIP has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using BIP in lab experiments is its specificity for beta-adrenergic receptors. BIP has a higher affinity for the beta2-adrenergic receptor compared to the beta1-adrenergic receptor, allowing for more specific activation of the beta2-adrenergic receptor signaling pathway. One limitation of using BIP is its relatively short half-life, which can limit its effectiveness in long-term experiments.
Future Directions
There are several future directions for research involving BIP. One area of research could be the development of more potent and selective beta-adrenergic receptor agonists based on the structure of BIP. Another area of research could be the study of the role of beta-adrenergic receptors in cancer progression and the potential use of beta-adrenergic receptor agonists as anti-cancer agents. Additionally, the use of BIP in combination with other compounds could be explored to enhance its effectiveness in treating various diseases.
Scientific Research Applications
BIP has been widely used in scientific research as a tool to study beta-adrenergic receptor signaling pathways. It has been shown to activate the beta-adrenergic receptors in a dose-dependent manner, leading to the activation of downstream signaling pathways such as the cAMP/PKA pathway. BIP has been used to study the role of beta-adrenergic receptors in various physiological processes such as cardiac function, metabolism, and immune response.
properties
IUPAC Name |
1-(1-bromonaphthalen-2-yl)oxy-3-imidazol-1-ylpropan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c17-16-14-4-2-1-3-12(14)5-6-15(16)21-10-13(20)9-19-8-7-18-11-19/h1-8,11,13,20H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBIHNPBYLOCRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(CN3C=CN=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Bromonaphthalen-2-yl)oxy-3-imidazol-1-ylpropan-2-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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